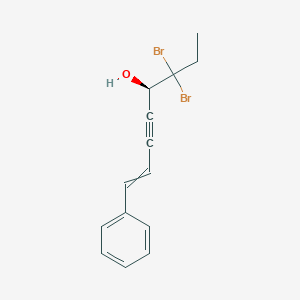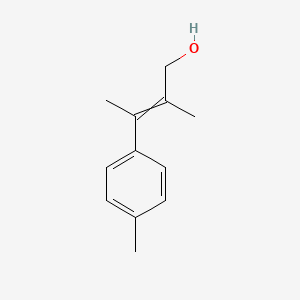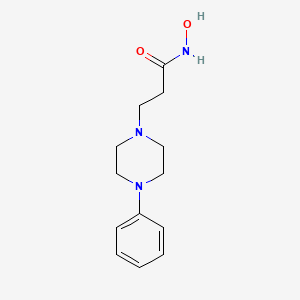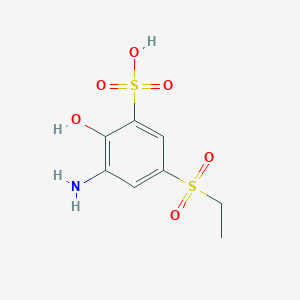![molecular formula C35H23N B12526181 N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine CAS No. 684288-89-9](/img/structure/B12526181.png)
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and ethynyl groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine typically involves the Sonogashira cross-coupling reaction. This method uses para-substituted ethynylbenzenes and 2,5-diiodothiophene as starting materials . The reaction is carried out under specific conditions, including the use of a palladium catalyst and a copper co-catalyst, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the Sonogashira cross-coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and ethynyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO for oxidation and halogens like bromine or iodine for substitution reactions . The reactions are typically carried out in solvents such as chloroform or acetone, under controlled temperatures and with the use of catalysts when necessary.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as benzofulvene derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and dendrimers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism by which N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine exerts its effects involves its interaction with molecular targets through its phenyl and ethynyl groups. These interactions can lead to various chemical transformations, such as cyclizations and substitutions, which are facilitated by the compound’s electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(phenylethynyl)thiophenes: These compounds share a similar structural motif and exhibit comparable photophysical properties.
2,5-Bis(phenylethynyl)rhodacyclopentadienes: Known for their intense fluorescence and slow intersystem crossing, these compounds are used in similar applications.
Anthracene-based derivatives: These compounds, such as 9-(4-phenylethynyl)-anthracene, also feature phenylethynyl groups and are used in photophysical studies.
Uniqueness
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine stands out due to its specific arrangement of phenyl and ethynyl groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Propiedades
Número CAS |
684288-89-9 |
|---|---|
Fórmula molecular |
C35H23N |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
N-[2,5-bis(2-phenylethynyl)phenyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C35H23N/c1-5-13-28(14-6-1)21-22-30-24-26-31(25-23-29-15-7-2-8-16-29)34(27-30)36-35(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-20,24,26-27H |
Clave InChI |
OFRGUSRYNNOWFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=CC=C3)N=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)

![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)

![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)


![5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene](/img/structure/B12526154.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene](/img/structure/B12526155.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide](/img/structure/B12526167.png)


![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)
